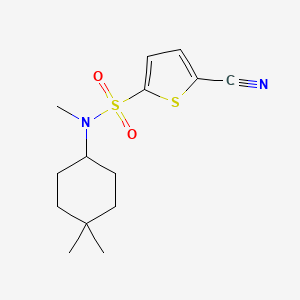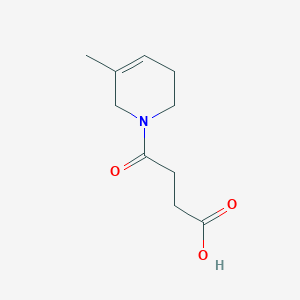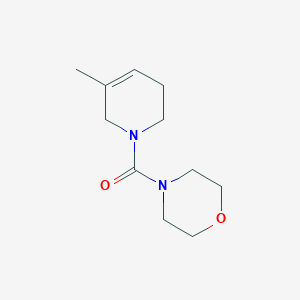![molecular formula C14H16N4O3 B6633464 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active compound that can transfer electrons to other molecules, making it a useful tool in studying redox reactions and oxidative stress.
Mechanism of Action
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide acts as an electron acceptor and can transfer electrons to other molecules, such as NADH and NADPH. This results in the generation of ROS, which can cause oxidative stress and damage to cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to inhibit the activity of complex I and III of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress and apoptosis in various cell types, including cancer cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to induce mitochondrial dysfunction and disrupt cellular metabolism. In addition, 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be useful in studying the role of oxidative stress in various diseases. However, one limitation of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is its potential toxicity and the need for careful handling and disposal.
Future Directions
For research on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide include investigating its role in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In addition, further studies are needed to determine the optimal concentration and duration of exposure to 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments. Finally, the development of new compounds based on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is synthesized by reacting 8-nitroquinoline-4-carboxylic acid with 2,2-dimethyl-1,3-propanediamine in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide as a yellow solid.
Scientific Research Applications
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been used in various scientific research studies, including investigating oxidative stress, mitochondrial dysfunction, and redox signaling pathways. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial electron transport chain. This makes 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide a valuable tool in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
2,2-dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,13(15)19)8-17-10-6-7-16-12-9(10)4-3-5-11(12)18(20)21/h3-7H,8H2,1-2H3,(H2,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCRBKLFBNEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)

